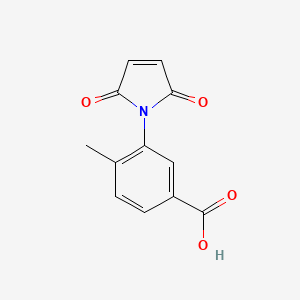

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

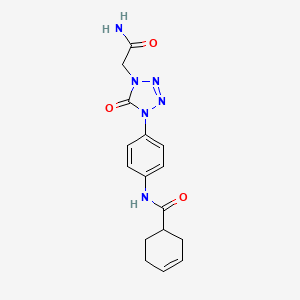

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₁₅N₃O₇ . It belongs to the class of pyrrole-containing molecules and exhibits interesting properties due to its fused ring system. The compound’s structure includes a pyrrole ring and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. One common synthetic route includes the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride (a chlorinated derivative) with an appropriate nucleophile, such as an amine or an alcohol. The resulting product is then further modified to yield the desired 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid .

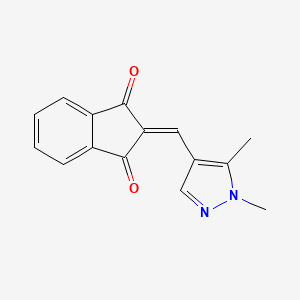

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a benzoic acid moiety. The pyrrole ring contributes to its aromatic character, while the carboxylic acid group imparts acidity. The presence of the methyl group on the benzoic acid portion influences its reactivity and solubility properties .

Chemical Reactions Analysis

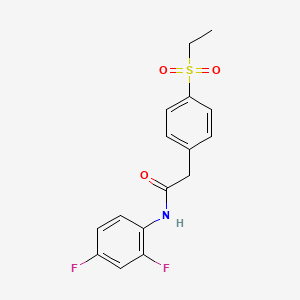

The compound can participate in various chemical reactions, including esterification, amidation, and decarboxylation. For instance, it can react with alcohols to form esters or undergo amidation reactions with amines to yield amides. Additionally, heating the compound can lead to decarboxylation, resulting in the loss of the carboxylic acid group .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Chemical Synthesis : The compound is involved in various chemical syntheses. For instance, it is used in the formation of 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates through reactions with secondary amines, indicating its versatility in organic synthesis (Kolyamshin, Danilov, & Kol’tsov, 2007).

Reactivity in Organic Chemistry : Its derivatives are used in complex reactions involving multiple steps, like the reaction with potassium 4-aminobenzoate and maleic anhydride, demonstrating its reactivity and utility in organic chemistry (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).

Biological and Medicinal Applications

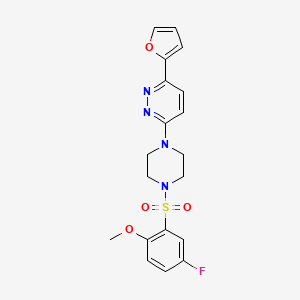

Biological Importance : It has high biological significance, as derivatives of aminobenzoic acids, like o-aminobenzoic acid and p-aminobenzoic acid, play roles in the synthesis of B group vitamins and serve as bacterial growth factors (Mitrasov, Avruiskaya, Polyakova, & Ivanova, 2015).

Role in Biochemical Processes : The compound's role in biochemical processes is highlighted by its use in the synthesis of organotin(IV) complexes, which have been tested against different bacteria and fungi, suggesting its potential in developing antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

Advanced Material and Probe Development

Synthesis of Fluorescent Derivatives : It is instrumental in the synthesis of fluorescent derivatives like xanthenic derivatives, which are useful for labeling amine residues in biopolymers, demonstrating its utility in biochemistry and molecular biology (Crovetto, Rios, Alvarez-Pez, Paredes, Lozano–Velez, del Valle, & Talavera, 2008).

Optoelectronic Material Synthesis : Derivatives like diketopyrrolopyrrole are synthesized under mild conditions, indicating its potential application in the synthesis of novel organic optoelectronic materials (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFHSBDEVFVSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)